molecular formula C17H16O3 B6286150 (2E)-1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 590401-41-5

(2E)-1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B6286150
CAS RN: 590401-41-5
M. Wt: 268.31 g/mol
InChI Key: HNDVVTWPVUEKTQ-FMIVXFBMSA-N
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Description

Organic compounds like this one are usually described by their molecular formula, structure, and functional groups. The compound you mentioned is a type of chalcone, which is an aromatic ketone that forms the central core for a variety of important biological compounds .


Synthesis Analysis

The synthesis of such compounds typically involves the condensation of a ketone with an aldehyde in the presence of a base, a reaction known as the Claisen-Schmidt condensation .


Molecular Structure Analysis

The molecular structure of organic compounds is often determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of a compound like this would depend on the functional groups present. Chalcones are known to undergo a variety of reactions, including cyclization and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on the specific biological target it interacts with. This could be determined through various biochemical and biophysical techniques .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. This information is typically obtained through safety data sheets and toxicological studies .

Future Directions

Future research on this compound could involve exploring its potential biological activities, developing more efficient synthesis methods, or studying its reactivity to discover new reactions .

properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-12H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDVVTWPVUEKTQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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